molecular formula C14H13N5O2 B4420820 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4420820
M. Wt: 283.29 g/mol
InChI Key: LYKZSIQRKIXZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 1-methyl group at the N1 position and a 2,3-dihydro-1,4-benzodioxin moiety at the C4 amine.

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged structure in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity . The pyrazolo[3,4-d]pyrimidine core is a purine isostere, frequently explored as a kinase or phosphodiesterase (PDE) inhibitor .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKZSIQRKIXZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin core This can be achieved through the reaction of 1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to achieve the desired product. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, these compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest their potential as chemotherapeutic agents.

Inhibitory Effects on Kinases
This compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeting aberrant signaling pathways in cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structure for developing potent kinase inhibitors. The ability of this compound to selectively inhibit certain kinases can lead to the development of targeted therapies with reduced side effects compared to conventional chemotherapy.

Pharmacology

Neuroprotective Properties
this compound has also been investigated for its neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative processes by modulating neuroinflammatory responses and promoting neuronal survival. This potential application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity
Recent research highlights the antimicrobial properties of compounds within the pyrazolo[3,4-d]pyrimidine class. These compounds have shown effectiveness against various bacterial strains and fungi. Their mechanism of action often involves disrupting microbial cellular functions or inhibiting essential enzymes.

Material Science

Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The incorporation of such compounds can enhance the thermal stability and mechanical properties of polymers. Research into these applications focuses on developing advanced materials for electronics and packaging.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2NeuroprotectionShowed reduced neuronal apoptosis in models of oxidative stress-induced damage.
Study 3Antimicrobial PropertiesIdentified effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) below 10 µg/mL.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

The table below summarizes key analogs and their bioactivities:

Compound Name Key Substituents Bioactivity/Application Reference(s)
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorobenzyl at C4, 1-methyl Antimicrobial (PDB ligand)
6-Chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Chloro, 2,4-dimethylphenyl at C4, 1-methyl Not specified (structural analog)
3-Iodo-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Iodo, 4-methylbenzyl at N1 Plasmodium kinase inhibitor (GS 68)
Ethyl 4-(3-ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoate 4-Fluorobenzyl, ethyl, benzoate PDE inhibitor (Cryptosporidium)

Key Observations :

  • Substitution at C4 : The presence of aromatic or heteroaromatic groups (e.g., benzodioxin, chlorophenyl) enhances target engagement, likely due to π-π stacking interactions .
  • N1 Methylation : The 1-methyl group improves metabolic stability by blocking oxidative degradation at the N1 position .
  • Halogenation : Iodo or chloro substituents (e.g., at C3 or C6) may enhance binding affinity in kinase inhibitors .

Benzodioxin-Containing Sulfonamides and Related Derivatives

Compound Name Key Substituents Bioactivity/Application Reference(s)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Antibacterial, lipoxygenase inhibition
N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-Chlorobenzyl, 4-methylbenzenesulfonamide Biofilm inhibition (E. coli, B. subtilis)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Chlorophenyl sulfonyl, acetamide Antimicrobial, low hemolytic activity

Key Observations :

  • Sulfonamide Linkage : Enhances antibacterial activity but may increase cytotoxicity compared to amine-linked derivatives .
  • Dynamic pH Synthesis : Many benzodioxin sulfonamides are synthesized under pH 9–10 conditions, suggesting compatibility with the target compound’s synthetic route .

Antihepatotoxic and Anti-Inflammatory Analogues

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin vs. Other Aromatic Groups : Benzodioxin-substituted compounds (e.g., the target compound) may exhibit improved solubility over purely aromatic analogs (e.g., chlorophenyl derivatives) due to the oxygen-rich dioxane ring .
  • Pyrazolo-Pyrimidine Core : The 1-methyl group confers stability, while substitutions at C4 (e.g., benzodioxin) dictate target selectivity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the following:

PropertyValue
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
InChI KeyUKBFSKSNNZRPCE-UHFFFAOYSA-N
LogP3.3656
Polar Surface Area61.603

The core structure includes a pyrazolo[3,4-d]pyrimidine moiety, which has been associated with various biological activities including antiviral and anticancer effects.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research on similar pyrazolo[3,4-d]pyrimidine derivatives has shown promising activity against Zika virus (ZIKV). Compounds based on this scaffold exhibited low micromolar antiviral activity with minimal cytotoxicity. The half maximal effective concentration (EC50) values for these compounds were reported around 5.1 µM, indicating significant antiviral potency .

Anticancer Activity

The structural variations within the pyrazolo[3,4-d]pyrimidine class have also been linked to anticancer properties. For example, compounds with specific substitutions at the 1 and 3 positions have demonstrated inhibitory effects on various cancer cell lines. The SAR studies indicate that electron-withdrawing groups enhance the biological activity of these compounds .

The proposed mechanism involves the inhibition of key enzymes involved in viral replication and cancer cell proliferation. This includes interference with kinases that play crucial roles in signaling pathways related to cell growth and survival .

Study 1: Antiviral Efficacy Against ZIKV

In a controlled experiment, a derivative of the compound was tested for its efficacy against ZIKV. The study found that at a concentration of 10 µM, the compound significantly reduced viral titers in infected cell cultures. The cytotoxicity was assessed using CC50 values, which were found to be higher than EC50 values, suggesting a favorable therapeutic index .

Study 2: Inhibition of Cancer Cell Proliferation

A series of derivatives were synthesized and evaluated for their ability to inhibit the proliferation of breast cancer cells. The results indicated that compounds with specific modifications at the pyrazole ring showed enhanced inhibitory effects compared to unmodified counterparts. This suggests that targeted modifications can lead to improved anticancer activity .

Q & A

Q. Yield Optimization :

  • Use continuous flow reactors to enhance mixing and reduce side reactions.
  • Optimize stoichiometry (1:1.2 molar ratio of amine to electrophile) and reaction time (6–12 hours at 80–100°C) .
  • Purify via gradient HPLC with C18 columns (acetonitrile/water mobile phase) to isolate high-purity product (>95%) .

Which analytical techniques are critical for characterizing structural integrity and purity of this compound?

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of substitutions (e.g., pyrazolo[3,4-d]pyrimidine C-4 amine resonance at δ 8.2–8.5 ppm; dihydrobenzodioxin methylene protons at δ 4.3–4.5 ppm) .
  • IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and aromatic C=C/C-N vibrations (1600–1500 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C14H13N5O2) with <0.3% deviation .

Q. Example NMR Data for Analogues :

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
N4-Benzyl derivative8.35 (s, 1H, C7-H), 4.52 (s, 2H, CH2)156.2 (C4), 137.5 (C6)
N4-(4-Chlorobenzyl)8.40 (s, 1H), 4.48 (s, 2H)155.8 (C4), 134.2 (C-Cl)

How can reaction conditions be optimized using Design of Experiments (DoE) for scaled-up synthesis?

Q. Advanced

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., DMF improves solubility but increases side reactions at >100°C) .
  • Example DoE Workflow :
    • Screening : 2⁴ factorial design to prioritize critical parameters.
    • Optimization : Central Composite Design (CCD) to maximize yield (target: >85%) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based inhibition assays).
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
  • Structural Confirmation : Re-examine X-ray crystallography or NOESY NMR to verify active conformers .

What computational methods predict binding modes and selectivity for kinase targets?

Q. Advanced

  • Docking Simulations (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., hydrophobic dihydrobenzodioxin alignment with kinase hinge region) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided substitutions .

How to design structure-activity relationship (SAR) studies for analogues?

Q. Advanced

  • Variable Substituents : Modify dihydrobenzodioxin (e.g., electron-withdrawing groups at C-6) and pyrazole N-alkyl chains .
  • Key Assays :
    • Kinase Inhibition (IC50) : Screen against CDK2, EGFR, and Aurora kinases.
    • Cytotoxicity (MTT assay) : Compare potency in cancer vs. normal cell lines .

Q. SAR Trends :

SubstituentCDK2 IC50 (nM)Selectivity (EGFR/CDK2)
-OCH312 ± 28.5
-Cl8 ± 112.3

What are the challenges in purifying this compound, and how are they mitigated?

Q. Advanced

  • Impurities : Residual alkylating agents or SNAr byproducts.
  • Solutions :
    • Ion-Exchange Chromatography : Remove charged impurities at pH 6.5–7.0 .
    • Crystallization : Use ethanol/water (70:30) to isolate high-purity crystals .

How to evaluate solvent effects on reaction kinetics and regioselectivity?

Q. Advanced

  • Kamlet-Taft Parameters : Correlate solvent polarity (π*) with reaction rate (e.g., DMSO accelerates SNAr but reduces regioselectivity) .
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation in aprotic vs. protic solvents .

How can in silico tools guide the design of stable formulations for in vivo studies?

Q. Advanced

  • LogP Prediction (ChemAxon) : Optimize lipophilicity (target: 2–3) for blood-brain barrier penetration .
  • Forced Degradation Studies : Simulate pH/thermal stability using Gaussian-based QSPR models .

What methodologies assess preliminary toxicity profiles of this compound?

Q. Advanced

  • AMES Test : Screen for mutagenicity with Salmonella strains TA98/TA100 .
  • hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC50 < 1 µM indicates high risk) .
  • In Vitro Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.